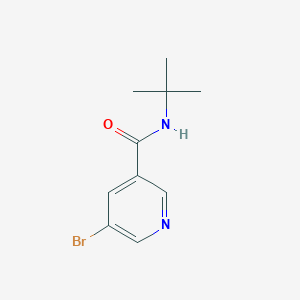![molecular formula C13H19NO4S B1276010 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 159855-98-8](/img/structure/B1276010.png)
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with alanine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid can be compared with other similar compounds, such as:
- N-([4-(tert-butyl)phenyl]sulfonyl)alanine
- Alanine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
- 2-[[(4-tert-butylphenyl)sulfonyl]amino]propanoic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific functional groups and their interactions with biological molecules .
Properties
CAS No. |
159855-98-8 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-9(12(15)16)14-19(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-9,14H,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
PEGZKAPFHJHBPG-VIFPVBQESA-N |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


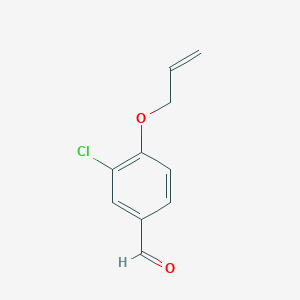
![[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1275934.png)

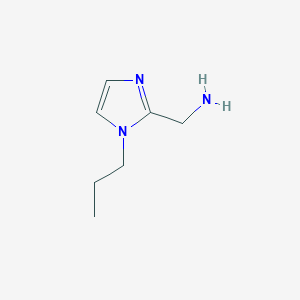
![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
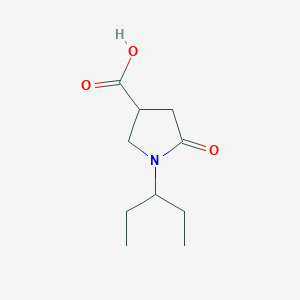

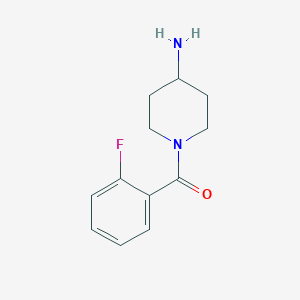
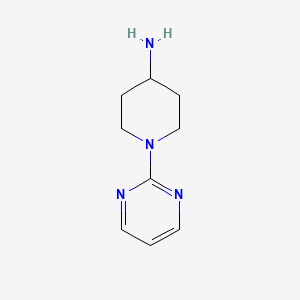

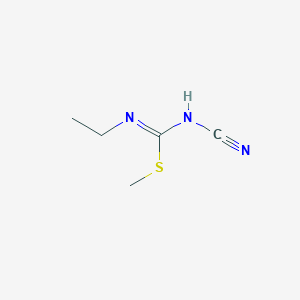
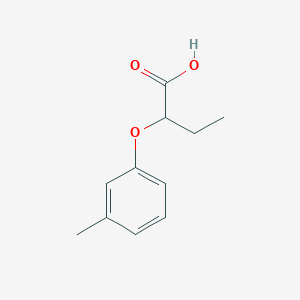
![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
